Ticagrelor DP1-d7
Descripción
Propiedades
Fórmula molecular |
C₁₄H₁₇D₇N₄O₄S |
|---|---|
Peso molecular |
351.47 |
Sinónimos |
(1S,2S,3R,5S)-3-((6-Amino-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol-d7 |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Pharmacokinetics of Ticagrelor DP1-d7
The pharmacokinetic profile of Ticagrelor DP1-d7 is crucial for understanding its behavior in biological systems. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | 36% |
| Time to Peak Concentration (T_max) | 2-3 hours |
| Elimination Half-Life | 7.7-13.1 hours |
| Major Metabolite | AR-C124910XX |
The rapid absorption and moderate bioavailability indicate that Ticagrelor DP1-d7 can achieve effective plasma concentrations quickly, which is essential for acute treatment scenarios. The elimination half-life suggests that the drug can be dosed with flexibility, accommodating patient needs during therapy.
Pharmacodynamics
Ticagrelor functions by reversibly inhibiting the P2Y12 receptor on platelets, thereby preventing ADP-induced platelet aggregation. This mechanism results in a more consistent and potent antiplatelet effect compared to other agents like clopidogrel. Studies have shown that ticagrelor significantly reduces major adverse cardiovascular events (MACE) in patients with acute coronary syndrome.
Clinical Implications
The clinical applications of Ticagrelor DP1-d7 extend beyond acute coronary syndrome management. It has been evaluated in various settings:
- Acute Coronary Syndrome : Clinical trials such as the Platelet Inhibition and Patient Outcomes (PLATO) study demonstrated that ticagrelor reduced ischemic events and all-cause mortality without increasing major bleeding risks .
- Monotherapy Efficacy : Recent studies have explored ticagrelor monotherapy after a period of dual antiplatelet therapy (DAPT), showing promising results in patients with small vessel disease .
Case Studies
Several case studies highlight the practical applications and outcomes associated with Ticagrelor DP1-d7:
- Case Series on Acute Coronary Syndrome Patients : A study involving 156 patients reported a 28.8% incidence of dyspnea as a side effect, with a 2.5% bleeding rate . These findings underscore the need for careful monitoring during treatment.
- Longitudinal Study on Monotherapy : In a randomized controlled trial involving over 18,000 patients, those treated with ticagrelor showed a 16% reduction in MACE compared to those on clopidogrel over one year. This significant finding emphasizes ticagrelor's potential as a first-line therapy in appropriate patient populations.
Comparación Con Compuestos Similares
Pharmacological Activity and Receptor Interactions
| Compound | P2Y12 Antagonism | VPAC Receptor Modulation | Key Structural Features |
|---|---|---|---|
| Ticagrelor | Yes | Yes (Negative Allosteric) | Adenosine-like triazolo-pyrimidine core |
| Ticagrelor DP1-d7 | N/A | N/A | Deuterated at seven positions |
| Cangrelor | Yes | No | Phosphoryl group, rapid intravenous use |
| Clopidogrel | Yes | No | Prodrug requiring CYP2C19 activation |
| Prasugrel | Yes | No | Irreversible binding, faster onset |
- Ticagrelor vs. Cangrelor : While both are P2Y12 antagonists, ticagrelor uniquely modulates VPAC1/VPAC2/PAC1 receptors as a negative allosteric modulator (NAM), attributed to its uncharged hydroxymethyl group. Cangrelor’s phosphoryl group prevents VPAC binding, highlighting structural determinants of off-target effects .
- DP1-d7 : Lacks therapeutic activity but mirrors ticagrelor’s chemical structure, enabling precise pharmacokinetic tracking .
Analytical and Metabolic Properties
| Compound | Key Analytical Role | Solubility (mg/ml) | Deuterated |
|---|---|---|---|
| Ticagrelor DP1-d7 | LC-MS/MS internal standard | N/A | Yes |
| Ticagrelor | Active therapeutic agent | 0.24 | No |
| Active Metabolite | Pharmacodynamic contributor | N/A | No/Yes* |
- DP1-d7 vs. Non-Deuterated Standards: Deuterium substitution minimizes isotopic interference in mass spectrometry, improving quantification accuracy. Solubility differences due to deuterium are negligible in analytical contexts .
Research Findings and Structural Insights
- VPAC Receptor Modulation : Ticagrelor’s weak but dose-dependent inhibition of VIP binding to VPAC1/VPAC2 (22–39% at 30 µM) contrasts with cangrelor’s inactivity. Molecular dynamics simulations suggest Lys6.40/Arg6.40 residues in VPAC receptors influence ticagrelor’s allosteric effects .
- Synthetic Analogues : Substituting cangrelor’s phosphoryl group with hydroxymethyl (CID: 21847525) or ethyl (CID: 148526362) groups may restore VPAC activity, though experimental validation is pending .
Métodos De Preparación
Isotopic Labeling Strategy
Ticagrelor DP1-d7 incorporates seven deuterium atoms at the propylsulfanyl moiety, replacing hydrogen atoms in the parent compound. The labeling is achieved through deuterium exchange reactions or synthesis from deuterated precursors . The latter method is preferred for higher isotopic enrichment, as it avoids incomplete exchange and side reactions. The propylsulfanyl group is synthesized using 1,1,2,2,3,3,3-heptadeuteriopropanol, which undergoes thiolation to form the deuterated thiol intermediate.
Convergent Synthesis Approach
The synthesis follows a convergent strategy, as outlined in studies on ticagrelor derivatives:
-
Core Structure Preparation : The 1,2,3-triazolo[4,5-d]pyrimidine core is synthesized via cyclization of 6-aminopyrimidine derivatives.
-
Side Chain Functionalization : The cyclopentane-diol side chain is introduced through nucleophilic substitution, with careful control of stereochemistry to preserve the (1S,2S,3R,5S) configuration.
-
Coupling Reactions : The deuterated propylsulfanyl group is coupled to the core structure using Mitsunobu or Ullmann-type reactions, ensuring retention of isotopic integrity.
Key Reaction Conditions :
-
Temperature: 0–25°C for deuterium-sensitive steps.
-
Catalysts: Palladium-based catalysts for coupling reactions.
Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for verifying isotopic purity and structural identity. A validated method using a C18 XTerra MS column (150 × 4.6 mm, 5 µm) with a gradient of 10 mM ammonium acetate and acetonitrile achieves baseline separation of Ticagrelor DP1-d7 from its non-deuterated counterpart.
Representative Data :
| Parameter | Value |
|---|---|
| Retention Time | 8.2 ± 0.3 min |
| Mass Transition (m/z) | 351.48 → 151.1 (quantifier) |
| Isotopic Purity | ≥99.5% deuterium enrichment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR confirms the absence of proton signals in the deuterated regions. For example, the propylsulfanyl group’s methylene protons (δ 2.8–3.1 ppm in ticagrelor) are absent in DP1-d7, replaced by deuterium peaks detectable via ²H-NMR.
Purification and Stabilization
Chromatographic Purification
Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water = 65:35) removes unreacted precursors and byproducts. The process achieves >99% chemical purity, critical for analytical applications.
Degradation Mitigation
Ticagrelor DP1-d7 is prone to oxidation and S-dealkylation under acidic or oxidative conditions. Stabilization strategies include:
-
Storage : -20°C in amber vials under nitrogen.
-
Buffer Additives : 0.1% ascorbic acid in reconstitution solvents to inhibit auto-oxidation.
Validation in Pharmacokinetic Studies
Ticagrelor DP1-d7’s utility as an internal standard is validated through spike-recovery experiments in human plasma. Recovery rates of 98–102% and intra-day precision (CV <5%) confirm its reliability.
Table 2: Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 2.5–1000 ng/mL |
| Limit of Detection | 0.8 ng/mL |
| Matrix Effect | 95–105% |
Challenges and Innovations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ticagrelor DP1-d7, and how can their reproducibility be validated in academic settings?
- Methodological Answer : Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents) and validation via spectroscopic techniques (e.g., NMR, HPLC). Cross-referencing with literature protocols and independent replication by multiple labs is critical. For novel syntheses, include step-by-step characterization data for intermediates and final products .
Q. Which analytical techniques are recommended for characterizing Ticagrelor DP1-d7’s purity and stability under laboratory conditions?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS for purity assessment and forced degradation studies (e.g., exposure to heat, light, pH extremes) to evaluate stability. Quantify impurities via validated HPLC methods with reference standards. Stability data should be statistically analyzed using Arrhenius plots for shelf-life predictions .
Q. How should in vitro efficacy studies for Ticagrelor DP1-d7 be designed to ensure pharmacological relevance?
- Methodological Answer : Employ cell-based assays (e.g., platelet aggregation inhibition) with positive controls (e.g., parent compound Ticagrelor). Standardize cell lines, incubation times, and concentrations across replicates. Include dose-response curves and IC50 calculations to quantify potency .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for Ticagrelor DP1-d7 across preclinical studies be systematically reconciled?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., species differences, dosing regimens). Apply sensitivity analysis to isolate confounding factors (e.g., metabolic enzyme polymorphisms). Validate findings using physiologically based pharmacokinetic (PBPK) modeling .
Q. What methodological considerations are critical when comparing Ticagrelor DP1-d7’s antiplatelet activity with its parent compound in vivo?
- Methodological Answer : Use randomized, blinded animal studies with standardized endpoints (e.g., bleeding time, thrombus weight). Account for interspecies variability via allometric scaling. Incorporate dual radiolabeling (e.g., ³H-Ticagrelor vs. ¹⁴C-DP1-d7) to track distribution and metabolism .
Q. What strategies optimize the detection of Ticagrelor DP1-d7’s metabolites in complex biological matrices?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with ion mobility separation to resolve isobaric metabolites. Use stable isotope-labeled internal standards for quantification. Validate extraction protocols via recovery experiments in plasma/tissue homogenates .
Q. How can researchers address discrepancies in reported binding affinities of Ticagrelor DP1-d7 to P2Y12 receptors?
- Methodological Answer : Standardize assay conditions (e.g., receptor density, buffer composition) across labs. Use orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding) to cross-validate affinity measurements. Apply statistical rigor via Bland-Altman plots to assess agreement .
Methodological Framework for Data Contradiction Analysis
- Step 1 : Identify conflicting datasets and annotate experimental variables (e.g., assay type, sample preparation).
- Step 2 : Perform subgroup analyses to isolate variables influencing outcomes (e.g., pH, temperature).
- Step 3 : Use Bayesian statistics to quantify the probability of methodological vs. biological causes.
- Step 4 : Design follow-up experiments to test hypotheses generated from Steps 1–3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
